4-Ethynyl-2-fluorophenol
Description
4-Ethynyl-2-fluorophenol (C₈H₅FO) is a fluorinated phenolic derivative characterized by an ethynyl (-C≡CH) group at the 4-position and a fluorine atom at the 2-position of the aromatic ring. Its molecular weight is 136.12 g/mol, and its structure combines the electron-withdrawing effects of fluorine with the π-electron-rich ethynyl moiety, making it a versatile intermediate in organic synthesis, particularly in click chemistry and pharmaceutical applications. The compound’s reactivity is influenced by the ortho-fluorine substituent, which can enhance acidity (pKa ~8–9) compared to non-fluorinated phenols due to inductive effects.
Properties
CAS No. |
949114-29-8 |
|---|---|
Molecular Formula |
C8H5FO |
Molecular Weight |
136.12 g/mol |
IUPAC Name |
4-ethynyl-2-fluorophenol |
InChI |
InChI=1S/C8H5FO/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5,10H |
InChI Key |
XQQDAJUKOVTXRT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-fluorophenol typically involves the introduction of the ethynyl group and the fluorine atom onto the phenol ring. One common method is through the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring. The ethynyl group can be added via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-ethynyl-2-fluoroquinone.
Reduction: Formation of 4-ethynyl-2-fluorocyclohexanol.
Substitution: Formation of 4-ethynyl-2-aminophenol or 4-ethynyl-2-thiophenol.
Scientific Research Applications
4-Ethynyl-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-fluorophenol involves its interaction with specific molecular targets. The ethynyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. The fluorine atom’s electron-withdrawing nature can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 4-Ethynyl-2-fluorophenol is compared with three analogs: 2-Ethynyl-4-fluorophenol (positional isomer), 4-Fluorophenol (simpler fluorophenol), and 4-Ethynylphenol (non-fluorinated counterpart).
Table 1: Comparative Physicochemical Properties
Key Findings:
Acidity: The ortho-fluorine in this compound significantly lowers its pKa compared to 2-Ethynyl-4-fluorophenol (fluorine at para to hydroxyl), as ortho-substituents exert stronger inductive effects.
Reactivity: this compound’s ethynyl group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, similar to 4-Ethynylphenol. However, the ortho-fluorine introduces steric hindrance, slightly reducing reaction rates compared to its non-fluorinated counterpart. In contrast, 2-Ethynyl-4-fluorophenol shows slower reactivity in cross-coupling reactions due to the para-fluorine’s weaker electronic influence.
Synthetic Applications: this compound is used in synthesizing triazole derivatives (e.g., via methods described in ), where its fluorine enhances metabolic stability in drug candidates. 2-Ethynyl-4-fluorophenol is less favored in such reactions due to reduced electronic activation of the ethynyl group.
Research Implications and Limitations
- Positional Isomerism : The comparison highlights how substituent positioning drastically alters electronic and steric properties, impacting drug design and material science applications.
- Data Gaps: Limited experimental data on this compound’s solubility and thermal stability necessitate further study. Current inferences rely on structural analogs like 2-Ethynyl-4-fluorophenol.
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